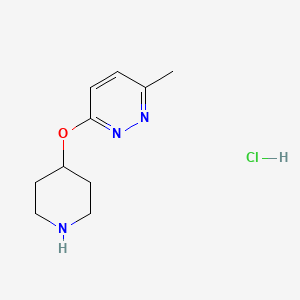
Methyl 7-bromo-2-fluorobenzofuran-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-fluoro-5-benzofurancarboxylic acid methyl ester typically involves the introduction of bromine and fluorine substituents onto the benzofuran ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. The use of proton quantum tunneling and free radical cyclization cascade methods has been reported to construct complex benzofuran rings with fewer side reactions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2-fluoro-5-benzofurancarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) and fluorine (F₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-fluoro-5-benzofurancarboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 7-Bromo-2-fluoro-5-benzofurancarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.
Indole derivatives: Contain a nitrogen atom in the ring system and exhibit diverse biological activities.
Uniqueness
7-Bromo-2-fluoro-5-benzofurancarboxylic acid methyl ester stands out due to its specific halogen substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance its lipophilicity and ability to interact with biological membranes, making it a valuable compound for drug development .
Eigenschaften
Molekularformel |
C10H6BrFO3 |
|---|---|
Molekulargewicht |
273.05 g/mol |
IUPAC-Name |
methyl 7-bromo-2-fluoro-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C10H6BrFO3/c1-14-10(13)6-2-5-4-8(12)15-9(5)7(11)3-6/h2-4H,1H3 |
InChI-Schlüssel |
XRAFYFBNEXGJPV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C2C(=C1)C=C(O2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13973937.png)











